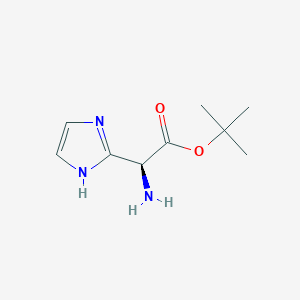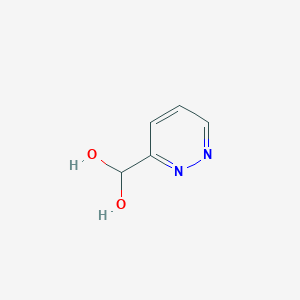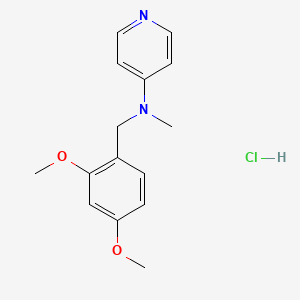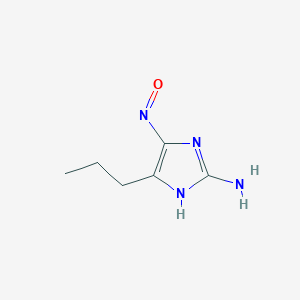
2-Amino-5-propyl-4H-imidazol-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-propyl-4H-imidazol-4-one oxime is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 2-position, a propyl group at the 5-position, and an oxime group at the 4-position of the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-propyl-4H-imidazol-4-one oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-propylimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-propyl-4H-imidazol-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Amino-5-propyl-4H-imidazol-4-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-propyl-4H-imidazol-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids and proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-4H-imidazol-4-one oxime
- 2-Amino-5-ethyl-4H-imidazol-4-one oxime
- 2-Amino-5-butyl-4H-imidazol-4-one oxime
Uniqueness
2-Amino-5-propyl-4H-imidazol-4-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the 5-position influences its lipophilicity and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-nitroso-5-propyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4-5(10-11)9-6(7)8-4/h2-3H2,1H3,(H3,7,8,9) |
InChI Key |
MIMQEMRKIQIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N1)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



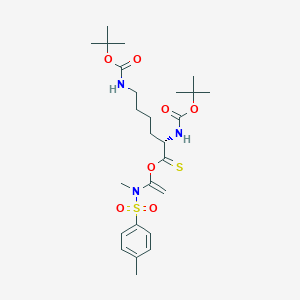
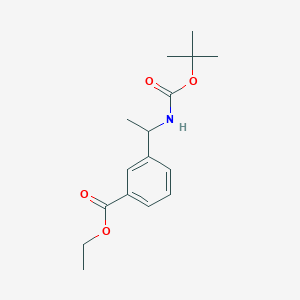
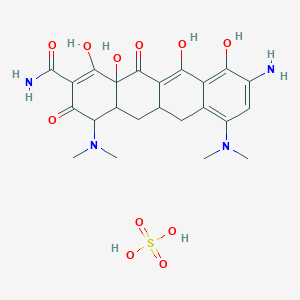
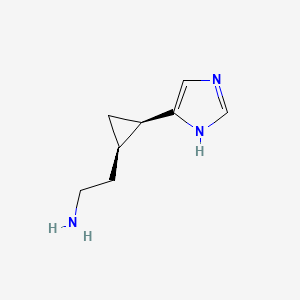
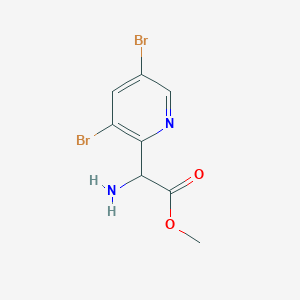
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

